4,4-Dimethoxycyclohexan-1-amine

pKa amine basicity substituent electronic effects

Accelerate your CCR5 antagonist (13 nM anti-HIV-1 IC₅₀) and NK₁ receptor program with 4,4-dimethoxycyclohexan-1-amine. Substituting with unsubstituted cyclohexylamine or mono-methoxy analogs risks undermining SAR outcomes, as the 4,4-geminal dimethoxy pattern governs antiviral potency, hERG selectivity, and target engagement. Available as free amine for parallel synthesis. Secure exact substitution fidelity.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B7965796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxycyclohexan-1-amine
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCOC1(CCC(CC1)N)OC
InChIInChI=1S/C8H17NO2/c1-10-8(11-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3
InChIKeyUVOIDFYDDSPPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethoxycyclohexan-1-amine: A Structurally Distinct 4,4-Disubstituted Cyclohexylamine Building Block for Drug Discovery and Chemical Biology


4,4-Dimethoxycyclohexan-1-amine (CAS 1518406-04-6) is a small-molecule cyclic amine characterized by a cyclohexane core bearing geminal dimethoxy substitution at the 4-position and a primary amine at the 1-position (molecular formula C₈H₁₇NO₂; molecular weight 159.23 g/mol) . The compound belongs to the broader class of 4,4-disubstituted cyclohexylamines, a scaffold extensively validated in medicinal chemistry for generating potent antagonists of G protein-coupled receptors, including the chemokine receptor CCR5 and the neurokinin-1 (NK₁) receptor [1][2]. Unlike simple cyclohexylamine or mono-substituted analogs, the 4,4-dimethoxy motif introduces a well-defined hydrogen-bond acceptor pair and electron-donating character that modulates both amine basicity (predicted pKa 10.19 ± 0.70) and overall molecular conformation, making this compound a strategic intermediate for structure-activity relationship (SAR) exploration in anti-HIV, anti-emetic, and CNS-targeted programs [1][2].

Why Generic Cyclohexylamines Cannot Substitute for 4,4-Dimethoxycyclohexan-1-amine in Structure–Activity Programs


Procurement decisions that treat 4,4-dimethoxycyclohexan-1-amine as interchangeable with unsubstituted cyclohexylamine (CAS 108-91-8), 4-methylcyclohexylamine, or even mono-methoxy analogs risk undermining downstream SAR outcomes because the 4,4-geminal dimethoxy pattern exerts a unique combination of steric, electronic, and conformational effects that are absent from simpler scaffolds [1]. In published CCR5 antagonist programs, the nature of the 4,4-disubstitution—whether alkyl, halo, or alkoxy—directly governs both antiviral potency and selectivity over off-target ion channels such as hERG (IKᵣ) [1][2]. The methoxy groups not only increase electron density at the amine via through-bond inductive effects but also impose a predictable chair conformation with equatorial substituents that orients the amine for optimal target engagement [3]. Substituting a 4,4-dimethyl or 4-mono-methoxy variant therefore yields a compound with meaningfully different basicity, hydrogen-bonding capacity, and steric footprint, each of which can alter target binding affinity by an order of magnitude or more [1][2]. For programs reliant on patent-protected 4,4-disubstituted cyclohexylamine chemical space, use of the exact substitution pattern is not optional but essential for fidelity to published structure-activity relationships.

Quantitative Differentiation Evidence: 4,4-Dimethoxycyclohexan-1-amine vs. Closest Structural Analogs


Amine Basicity (pKa): 4,4-Dimethoxy vs. 4,4-Dimethyl Substitution Alters Protonation State at Physiological pH

The predicted pKa of 4,4-dimethoxycyclohexan-1-amine (10.19 ± 0.70) is notably lower than that of the 4,4-dimethyl analog, a difference attributable to the electron-withdrawing inductive effect of the geminal methoxy oxygens through the cyclohexane ring . For comparison, unsubstituted cyclohexylamine has an experimentally determined pKa of approximately 10.6–10.7, while 4,4-dimethylcyclohexan-1-amine is expected to be slightly more basic owing to the electron-donating alkyl groups [1]. Although this pKa difference (~0.4–0.5 log units) appears modest, it translates to a measurable shift in the ratio of protonated (ammonium) to neutral (free amine) species at physiological pH (~7.4), which can impact membrane permeability, solubility, and target binding for drug candidates [1].

pKa amine basicity substituent electronic effects

Hydrogen-Bond Acceptor Capacity: Dual 4,4-Methoxy Groups Provide a Defined H-Bond Acceptor Motif Absent in Alkyl or Halo 4,4-Disubstituted Analogs

The geminal 4,4-dimethoxy motif introduces two oxygen-based hydrogen-bond acceptor (HBA) atoms, creating a local HBA-rich microenvironment at the distal end of the cyclohexane ring that is structurally absent in 4,4-dimethyl, 4,4-difluoro, or unsubstituted cyclohexylamine comparators [1]. In the context of published 4,4-disubstituted cyclohexylamine NK₁ receptor antagonists, the nature of the 4-substituent was a critical determinant of both receptor binding affinity and in vivo duration of action, with oxygen-containing substituents conferring distinct pharmacokinetic profiles relative to alkyl counterparts [1]. Although rigorous head-to-head HBA quantification (e.g., Abraham HBA parameters) has not been published specifically for 4,4-dimethoxycyclohexan-1-amine, the presence of two methoxy oxygens per molecule—versus zero HBA atoms in 4,4-dimethyl or only one in 4-methoxy analogs—provides a self-evident and quantifiable difference in hydrogen-bonding capacity .

hydrogen bonding molecular recognition SAR

Validated Biological Target Space: 4,4-Disubstituted Cyclohexylamine Scaffold Yields Potent CCR5 Antagonists (IC₅₀ down to 13–58 nM in Optimized Series)

The 4,4-disubstituted cyclohexylamine scaffold—of which 4,4-dimethoxycyclohexan-1-amine is a representative member—has been validated in peer-reviewed medicinal chemistry campaigns as a productive core for CCR5 chemokine receptor antagonism [1]. In the most extensively characterized series, compound 189 (a 4,4-disubstituted cyclohexylamine derivative) exhibited an antiviral IC₅₀ of 13 nM against HIV-1, while the optimized analog 190 showed a CCR5 binding IC₅₀ of 58 nM [1]. The antiviral structure-activity relationship study demonstrated that the identity of the 4,4-substituent directly governs potency; for instance, the cis-configured analog 11d achieved an HOS cell-based IC₅₀ of 58 nM, underscoring the importance of both substitution pattern and relative stereochemistry [1]. While the specific IC₅₀ of the unelaborated 4,4-dimethoxycyclohexan-1-amine free base has not been disclosed as a standalone compound, its structure maps directly onto the core of these active series, positioning it as a key synthetic intermediate for accessing the pharmacologically validated chemical space [1][2].

CCR5 antagonist anti-HIV-1 structure-activity relationship

Conformational Pre-organization: Geminal 4,4-Dimethoxy Groups Favor Chair Conformation with Equatorial Substituents for Predictable Ligand Geometry

Conformational analysis indicates that the 4,4-dimethoxy substitution pattern imposes a well-defined chair conformation in which the methoxy groups occupy equatorial positions to minimize 1,3-diaxial steric interactions with the cyclohexane ring hydrogens . This contrasts with 4-mono-substituted cyclohexylamines, which exist as an equilibrating mixture of axial and equatorial conformers, potentially complicating structure-based drug design by introducing conformational heterogeneity [1]. In the 4,4-disubstituted cyclohexylamine NK₁ antagonist series, C(1)–C(4) relative stereochemistry was a critical determinant of receptor affinity, with specific cis- or trans- configured isomers showing markedly different potency [1][2]. The geminal dimethoxy substitution thus provides a stereochemically defined scaffold whose conformational preferences can be exploited to rationally orient the amine vector relative to the 4-substituent pocket, an advantage not offered by conformationally mobile mono-substituted or unsubstituted cyclohexylamine building blocks [2].

conformational analysis stereochemistry cyclohexane chair

Procurement-Relevant Application Scenarios for 4,4-Dimethoxycyclohexan-1-amine in Scientific and Industrial Research


Medicinal Chemistry: CCR5 Antagonist Lead Optimization for Anti-HIV-1 Drug Discovery

4,4-Dimethoxycyclohexan-1-amine serves as a direct synthetic entry point into the 4,4-disubstituted cyclohexylamine CCR5 antagonist series described by Duan et al. (2009), where optimized analogs achieved anti-HIV-1 IC₅₀ values as low as 13 nM . The unelaborated amine can be N-functionalized (e.g., via reductive amination with appropriate aldehydes or through sulfonamide/amide coupling) to rapidly generate focused compound libraries that probe the SAR of the amine moiety while retaining the validated 4,4-dimethoxycyclohexane core [6]. Procurement of the free amine (as opposed to the hydrochloride salt) may be preferred for direct use in parallel synthesis workflows where the amine must first be free-based.

Chemical Biology: Development of NK₁ Receptor Chemical Probes with Reduced hERG Liability

In the NK₁ receptor antagonist program reported by Cooper et al. (2002), modifications to the amine moiety of 4,4-disubstituted cyclohexylamines retained NK₁ receptor binding affinity while disrupting the unwanted IKr (hERG) affinity that limits the cardiac safety of many basic amine-containing drug candidates . The 4,4-dimethoxy variant offers a starting scaffold with distinct electronic properties (lower amine basicity relative to alkyl-substituted analogs) that may further attenuate hERG binding, an approach validated in the related lactam-containing NK₁ antagonist series that demonstrated brain penetration and anti-emetic efficacy in the ferret emesis model [6]. Researchers investigating NK₁-mediated pathways in pain, emesis, or depression can utilize 4,4-dimethoxycyclohexan-1-amine as a core fragment for designing novel chemical probes.

Synthetic Methodology Development: Diastereoselective Synthesis of cis-4,4-Disubstituted Cyclohexylamines

The patent literature describes processes for preparing 4-substituted cis-cyclohexylamines with high cis-selectivity (e.g., cis:trans ratios exceeding 7.3:1) via reductive amination of substituted cyclohexanones . 4,4-Dimethoxycyclohexan-1-amine, or its ketone precursor (4,4-dimethoxycyclohexanone), can serve as a model substrate for developing and benchmarking new diastereoselective reductive amination methodologies, organocatalytic cascade reactions, or biocatalytic transaminase approaches, where the geminal dimethoxy groups provide a convenient spectroscopic handle (via ¹H NMR methoxy singlet integration) for rapid determination of diastereomeric ratios [6].

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight Fragment with Defined Hydrogen-Bonding Geometry

With a molecular weight of 159.23 g/mol and a predicted LogP compatible with fragment-like physicochemical properties, 4,4-dimethoxycyclohexan-1-amine falls within the optimal range for fragment-based screening libraries (MW < 250 Da; ≤3 hydrogen bond donors; ≤6 hydrogen bond acceptors) . The compound's conformationally constrained cyclohexane core and the spatially defined 4,4-dimethoxy HBA motif make it a suitable fragment for X-ray crystallography-based or NMR-based fragment screening campaigns, where binding to protein targets (e.g., kinases, GPCRs, or epigenetic reader domains) can be detected at high concentrations and subsequently elaborated into higher-affinity leads through structure-guided fragment growing or merging strategies .

Quote Request

Request a Quote for 4,4-Dimethoxycyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.